molecular formula C20H19N3O5 B11282240 N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11282240
M. Wt: 381.4 g/mol
InChI Key: GKPABLAIEXPSOB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known by its chemical formula C₁₆H₁₇NO₄, is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves a straightforward route. One environmentally friendly technique employs a catalyst-free approach, yielding good-to-high amounts of the desired product. Various electron-donating and electron-withdrawing groups can be incorporated into the azine rings, and the oxygen atom can bear primary, secondary, or even tertiary alkyl substituents .

Reaction Conditions:: The specific reaction conditions for the synthesis may vary, but the absence of a catalyst makes this method appealing. Researchers have achieved yields ranging from 48% to 94% in 31 examples .

Industrial Production:: While industrial-scale production details are scarce, early discovery researchers can access this compound through suppliers like Sigma-Aldrich . analytical data for this product is not routinely collected, so buyers should verify its identity and purity.

Chemical Reactions Analysis

Reactivity:: N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl groups.

    Substitution: Nucleophilic substitution reactions with appropriate reagents (e.g., alkyl halides) can modify the compound.

Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Detailed mechanistic studies are essential to understand the regioselectivity and stereochemistry of these reactions.

Scientific Research Applications

Chemistry:: Researchers explore this compound’s reactivity, stability, and potential as a building block for more complex molecules.

Biology and Medicine::

    Drug Discovery: Investigating its pharmacological properties and potential as a drug candidate.

    Bioactivity: Assessing its effects on biological targets (e.g., enzymes, receptors).

Industry:: Applications in materials science, catalysis, and organic synthesis.

Mechanism of Action

The precise mechanism by which N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers can compare this compound’s structure, reactivity, and applications with related pyrimidine derivatives. Its uniqueness lies in its specific substitution pattern and functional groups.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H19N3O5/c1-3-28-17-7-5-4-6-16(17)22-18(24)15-12-21-20(26)23(19(15)25)13-8-10-14(27-2)11-9-13/h4-12H,3H2,1-2H3,(H,21,26)(H,22,24)

InChI Key

GKPABLAIEXPSOB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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